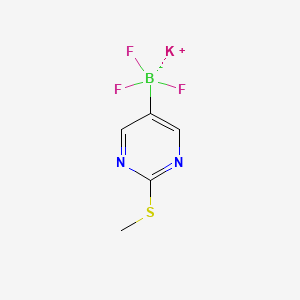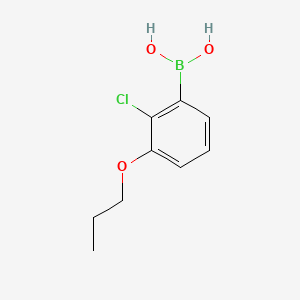
2-Chloro-3-propoxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-3-propoxyphenylboronic acid is a heterocyclic organic compound . It has a molecular formula of C9H12BClO3 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of boronic acids and their esters, like 2-Chloro-3-propoxyphenylboronic acid, often involves the Suzuki–Miyaura coupling . This is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-propoxyphenylboronic acid is represented by the formula C9H12BClO3 . The InChI code for this compound is 1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7 (9 (8)11)10 (12)13/h3-5,12-13H,2,6H2,1H3 .Chemical Reactions Analysis
Boronic acids and their esters, including 2-Chloro-3-propoxyphenylboronic acid, are highly valuable building blocks in organic synthesis . They can undergo a variety of transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
1. Suzuki–Miyaura Coupling
- Results or Outcomes: The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
2. Protodeboronation of Pinacol Boronic Esters
- Application Summary: Pinacol boronic esters, which could potentially include “2-Chloro-3-propoxyphenylboronic acid”, are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is not well developed, but this research presents a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Methods of Application: The protocol involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach. Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes: This valuable but previously unknown transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
3. Synthesis of Quinoline Ring Systems
- Application Summary: The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which could potentially include “2-Chloro-3-propoxyphenylboronic acid”, has been recently studied. This includes the synthesis of quinoline ring systems .
- Methods of Application: The synthesis of quinoline ring systems involves reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Results or Outcomes: The synthetic applications of the target compounds were illustrated in the research .
4. Chemical Properties and Structure Analysis
- Application Summary: “2-Chloro-3-propoxyphenylboronic acid” can be analyzed for its chemical properties and structure .
- Methods of Application: This involves using various analytical techniques to determine properties like melting point, boiling point, density, molecular formula, and molecular weight .
- Results or Outcomes: The results of this analysis can provide valuable information for further research and applications .
5. Synthesis of Binary Quinoline-Cord Heterocyclic Systems
- Application Summary: The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which could potentially include “2-Chloro-3-propoxyphenylboronic acid”, has been recently studied. This includes the synthesis of binary quinoline-cord heterocyclic systems .
- Methods of Application: The synthesis of binary quinoline-cord heterocyclic systems involves reactions adopted to construct these systems .
- Results or Outcomes: The synthetic applications of the target compounds were illustrated in the research .
6. Chemical Properties and Structure Analysis
- Application Summary: “2-Chloro-3-propoxyphenylboronic acid” can be analyzed for its chemical properties and structure .
- Methods of Application: This involves using various analytical techniques to determine properties like melting point, boiling point, density, molecular formula, and molecular weight .
- Results or Outcomes: The results of this analysis can provide valuable information for further research and applications .
properties
IUPAC Name |
(2-chloro-3-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,12-13H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEDIOJOGFVJCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCCC)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681523 |
Source


|
| Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-propoxyphenylboronic acid | |
CAS RN |
1256345-51-3 |
Source


|
| Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[2-chlorobenzyl)]-2-thiopheneethanamine Hydrochloride](/img/structure/B578615.png)

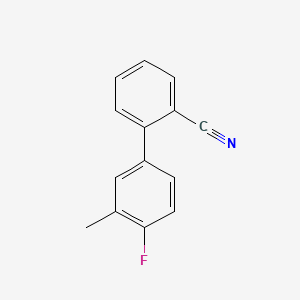
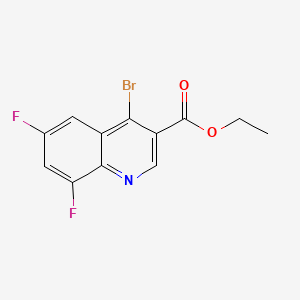
![5-Methylfuro[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B578619.png)
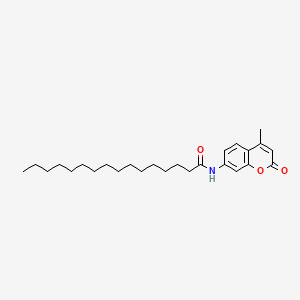
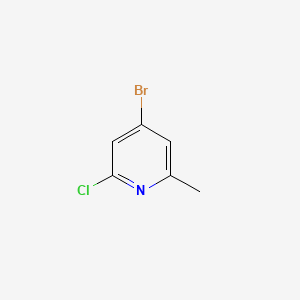
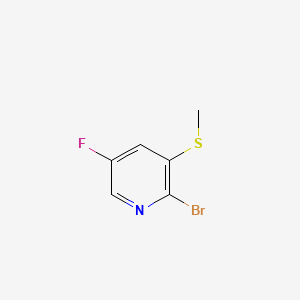
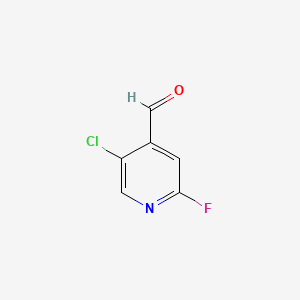
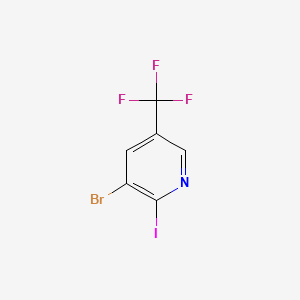
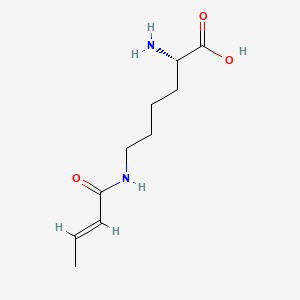
![7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B578633.png)
